molecular formula C27H28N2O4 B11207091 7-Ethoxy-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11207091
M. Wt: 444.5 g/mol
InChI Key: UJYHWDBTVWNJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[7-ETHOXY-5-(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyrimidinone derivatives This compound is characterized by its unique structure, which includes ethoxyphenyl and dihydropyrazolobenzoxazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-ETHOXY-5-(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER typically involves multiple steps. One common synthetic route includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then condensed with various β-diketones or β-ketoesters to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-[7-ETHOXY-5-(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[7-ETHOXY-5-(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[7-ETHOXY-5-(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-ETHOXY-5-(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxyphenyl and dihydropyrazolobenzoxazinyl groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

7-ethoxy-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O4/c1-4-31-20-14-12-18(13-15-20)27-29-24(22-10-7-11-25(32-5-2)26(22)33-27)17-23(28-29)19-8-6-9-21(16-19)30-3/h6-16,24,27H,4-5,17H2,1-3H3

InChI Key

UJYHWDBTVWNJPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=C(O2)C(=CC=C5)OCC

Origin of Product

United States

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